molecular formula C11H9N5O2 B2981535 3-(3-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1082528-78-6

3-(3-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2981535
CAS No.: 1082528-78-6
M. Wt: 243.226
InChI Key: VJBGYCLCVSVKLE-UHFFFAOYSA-N
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Description

This compound is a novel triazole-pyrimidine hybrid . It’s part of a series of compounds that have been synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized . The synthesis involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Triazolopyrimidines, including compounds related to 3-(3-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, have been studied for their unique chemical properties. For instance, Lashmanova et al. (2019) explored the rearrangement of thiazolopyrimidines into triazolopyrimidines, highlighting the significance of such transformations in synthetic chemistry (Lashmanova et al., 2019).

Biological Activity and Antimicrobial Applications

  • Triazolopyrimidines have shown promising biological activities. A study by Gilava et al. (2020) synthesized a series of triazolopyrimidines and evaluated them for antimicrobial and antioxidant activities, indicating their potential in developing new antimicrobial agents (Gilava et al., 2020).
  • Kumar et al. (2009) synthesized new triazolopyrimidines with significant antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating their potential in addressing antibiotic resistance (Kumar et al., 2009).

Structural and Spectroscopic Studies

  • The structural and spectroscopic characterization of triazolopyrimidines has been a focus of research. For example, Albert and Pendergast (1972) investigated the nucleophilic addition reactions of various v-triazolopyrimidines, contributing to the understanding of their chemical behavior (Albert & Pendergast, 1972).

Novel Synthetic Methods

  • Innovative methods for synthesizing triazolopyrimidines have been developed. Sun et al. (2011) described a solution-phase parallel synthesis method for 5-substituted triazolopyrimidin-7-ones, showcasing advancements in efficient chemical synthesis (Sun et al., 2011).

Mechanism of Action

The mechanism of action of this compound is through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It has promising neuroprotective and anti-inflammatory properties .

Future Directions

The future directions for this compound could involve further exploration of its neuroprotective and anti-inflammatory properties. It could potentially be developed as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Properties

IUPAC Name

3-(3-methoxyphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c1-18-8-4-2-3-7(5-8)16-10-9(14-15-16)11(17)13-6-12-10/h2-6H,1H3,(H,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBGYCLCVSVKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=O)NC=N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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